molecular formula C19H30O2 B592721 (3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one CAS No. 1757-94-4

(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one

Cat. No.: B592721
CAS No.: 1757-94-4
M. Wt: 290.447
InChI Key: FJWOJBDVJXUBLL-AQQQZIQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying diterpenoid chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of colensenone involves several steps, starting from the extraction of the compound from natural sources like Cassia petersiana. The detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature .

Industrial Production Methods

Industrial production of colensenone may involve large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert colensenone into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized diterpenoids, while reduction may produce reduced diterpenoids.

Mechanism of Action

The mechanism of action of colensenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one is unique due to its specific chemical structure and the distinct biological activities it exhibits. Its uniqueness makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

1757-94-4

Molecular Formula

C19H30O2

Molecular Weight

290.447

IUPAC Name

(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one

InChI

InChI=1S/C19H30O2/c1-7-17(4)10-8-14-18(5)12-15(20)16(2,3)13(18)9-11-19(14,6)21-17/h7,13-14H,1,8-12H2,2-6H3/t13-,14+,17-,18-,19+/m0/s1

InChI Key

FJWOJBDVJXUBLL-AQQQZIQISA-N

SMILES

CC1(C2CCC3(C(C2(CC1=O)C)CCC(O3)(C)C=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one
Reactant of Route 2
Reactant of Route 2
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one
Reactant of Route 3
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one
Reactant of Route 4
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one
Reactant of Route 5
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one
Reactant of Route 6
(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.